molecular formula C21H15ClN2OS B2908583 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 303147-05-9

4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide

Cat. No.: B2908583
CAS No.: 303147-05-9
M. Wt: 378.87
InChI Key: XKYMYQOBWDEAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 303147-05-9) is a benzamide derivative featuring a 4-chlorophenyl carboxamide group attached to a substituted aromatic ring. The substitution pattern includes a cyano group at the 5-position and a 4-methylphenylsulfanyl moiety at the 2-position of the phenyl ring. Its molecular formula is C₂₁H₁₅ClN₂OS, with a molecular weight of 378.88 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name

4-chloro-N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-14-2-9-18(10-3-14)26-20-11-4-15(13-23)12-19(20)24-21(25)16-5-7-17(22)8-6-16/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYMYQOBWDEAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild and functional group-tolerant conditions. This reaction often employs palladium catalysts and boronic acids or their derivatives as reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interaction of various biomolecules and cellular processes.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects involves interactions with molecular targets and pathways. The cyano group, for instance, can act as a bioisostere for carbonyl groups, influencing the binding affinity to enzymes or receptors. The sulfanyl group may participate in redox reactions, impacting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in sulfanyl substituents, aromatic systems, and additional functional groups. Key examples include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
4-Chloro-N-{5-Cyano-2-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide C₂₁H₁₅ClN₂OS 378.88 4-Methylphenylsulfanyl, cyano 303147-05-9
4-Chloro-N-[5-Cyano-2-(Methylsulfanyl)Phenyl]Benzenecarboxamide C₁₅H₁₁ClN₂OS 302.78 Methylsulfanyl, cyano 422274-69-9
4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 Pyridinylsulfanyl, trifluoromethyl, chloro 338407-33-3
5-Chloro-2-Hydroxy-N-[4-(Methanesulfonyl)Phenyl]Benzamide C₁₄H₁₁ClNO₄S 324.76 Hydroxy, methanesulfonyl 1262010-41-2
Key Observations:

Substituent Effects :

  • The 4-methylphenylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to the smaller methylsulfanyl group in . This may enhance membrane permeability in biological systems.
  • The pyridinylsulfanyl group in introduces a heteroaromatic ring and a trifluoromethyl group, which is strongly electron-withdrawing. This could improve metabolic stability in agrochemical or pharmaceutical contexts.
  • The hydroxy and methanesulfonyl groups in add polarity and hydrogen-bonding capacity, likely altering solubility and target engagement.

Molecular Weight Trends :

  • The pyridinyl analog has the highest molecular weight (443.27 g/mol) due to the trifluoromethyl and pyridine substituents.
  • The methylsulfanyl analog is the lightest (302.78 g/mol), emphasizing the impact of substituent choice on molecular size.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.